5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one
Description
Properties
IUPAC Name |
5-(iodomethyl)-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12INO/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZSEJOSSQVXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one typically involves the iodination of a suitable precursor. One common method is the iodination of 4,4-dimethylpyrrolidin-2-one using molecular iodine or an iodine-based reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted pyrrolidinone.
Scientific Research Applications
5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one depends on its specific application. In chemical reactions, the iodomethyl group acts as a reactive site for nucleophilic substitution. In biological systems, its mechanism would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidin-2-one Derivatives
The following table compares 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one with structurally related compounds, emphasizing substituent effects on physical properties and reactivity:
Biological Activity
5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one is a heterocyclic organic compound characterized by a pyrrolidinone ring with an iodomethyl substituent. Its unique structure enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry. Despite its potential applications, detailed research on its biological activity is limited.
The molecular formula of this compound is . The synthesis typically involves the iodination of 4,4-dimethylpyrrolidin-2-one using iodine or iodine-based reagents under controlled conditions with bases like potassium carbonate to facilitate the substitution reaction.
Synthesis Reaction
Potential Bioactivity
While specific biological activity data for this compound is scarce, compounds with similar structures often exhibit significant biological properties. The presence of the iodomethyl group suggests potential interactions with biological targets. Research indicates that derivatives of pyrrolidinones can act as inhibitors in various biological pathways, suggesting that this compound may have therapeutic implications .
Toxicity and Safety
According to safety data, this compound is harmful if swallowed and causes skin irritation . This highlights the importance of handling it with care in laboratory and industrial settings.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,4-Dimethylpyrrolidin-2-one | Lacks iodomethyl group | Less reactive in substitution reactions |
| 5-(Bromomethyl)-4,4-dimethylpyrrolidin-2-one | Contains bromine instead of iodine | Different reactivity and selectivity |
| 1-Benzyl-3,3-difluoro-5-(iodomethyl)-... | Incorporates benzyl and difluoro groups | Enhanced lipophilicity and potential bioactivity |
The unique iodomethyl group in this compound enhances its reactivity compared to its analogs, allowing for a broader range of chemical transformations.
Future Research Directions
Further exploration into the interaction studies involving this compound is crucial for understanding its reactivity and potential biological effects. Investigation into its ability to undergo substitution reactions with various nucleophiles may lead to the formation of biologically relevant derivatives.
Q & A
Q. What are the standard synthetic routes for 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one, and what methodological considerations are critical for reproducibility?
Answer: A common approach involves nucleophilic substitution of a precursor like 5-(Aminomethyl)-4,4-dimethylpyrrolidin-2-one () using iodine-containing reagents (e.g., HI or KI/I₂ under acidic conditions). Key steps include:
Precursor Activation : Protonate the aminomethyl group to form a better leaving group.
Iodination : Use excess KI/I₂ in a polar solvent (e.g., DMF) at 60–80°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Critical Considerations :
- Monitor reaction progress via TLC to avoid over-iodination.
- Control moisture to prevent hydrolysis of the iodomethyl group.
- Characterize intermediates using H/C NMR and mass spectrometry (MS) for structural validation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- H/C NMR :
- The iodomethyl group () appears as a triplet (~3.5–4.0 ppm in H NMR) due to coupling with adjacent protons.
- The carbonyl (C=O) resonance in C NMR is typically ~175–180 ppm.
- Mass Spectrometry (MS) :
- ESI-MS typically shows [M+H] or [M+Na] peaks. The iodine isotope pattern (m/z +2) confirms iodination.
- IR Spectroscopy :
- C=O stretch at ~1680–1720 cm and C-I stretch at ~500–600 cm.
Methodological Tip : Use deuterated chloroform (CDCl₃) as the solvent to avoid interference from protic solvents .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood due to potential iodine vapor release.
- First Aid :
- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent light/oxygen degradation .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
Answer: Discrepancies often arise from solvent effects, impurities, or stereochemical variations.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
- X-ray Crystallography : Confirm absolute configuration and crystal packing effects.
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
Example : A study on 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one () used X-ray to validate regioselectivity, a method applicable here .
Q. What reaction mechanisms govern the substitution of the iodomethyl group in this compound, and how can regioselectivity be controlled?
Answer: The iodomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols).
- Regioselectivity : Steric hindrance from the 4,4-dimethyl groups directs nucleophiles to the less hindered iodomethyl site.
- Optimization :
- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Add catalytic phase-transfer agents (e.g., TBAB) for biphasic reactions.
Case Study : Similar reactivity is observed in 4-(iodomethyl)morpholine derivatives (), where iodide acts as a leaving group in cross-coupling reactions .
Q. How can this compound be utilized in studying enzyme interactions, such as lyases or synthases?
Answer: The pyrrolidinone core resembles intermediates in mycofactocin biosynthesis ().
- Experimental Design :
- Enzyme Assays : Incubate with 3-amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one synthase (EC 4.1.99.26) and monitor product formation via LC-MS.
- Inhibition Studies : Use iodomethyl derivatives as competitive inhibitors to probe active-site accessibility.
- Isotopic Labeling : Substitute I with I for radioisotopic tracking in kinetic studies .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (C-I bond: ~200 kJ/mol).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility.
- Docking Studies : Model interactions with enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities.
Validation : Compare computational results with experimental kinetics from analogous compounds like 1,4-dimethylpyrrolidin-2-one () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
